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molecular formula C8H17NO3 B8332307 3,4,4-Trimethoxypiperidine

3,4,4-Trimethoxypiperidine

Cat. No. B8332307
M. Wt: 175.23 g/mol
InChI Key: PNENYZUTVKQZMH-UHFFFAOYSA-N
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Patent
US07700624B2

Procedure details

The title compound was prepared by taking 3,4,4-trimethoxypiperidine (150 mg, 0.00086 mol) in Methylene chloride (10 mL, 0.2 mol) and adding Ethyl chloroformate (0.098 mL, 0.0010 mol) and Triethylamine (0.24 mL, 0.0017 mol). The reaction was stirred overnight and then quenched with NaHCO3. The crude was obtained by evaporating the organic layer and was taken to the next step as-is (210 mg, 99%). MS calculated for C11H21NO5: (M+H) 248; found 248.1.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.098 mL
Type
reactant
Reaction Step Three
Quantity
0.24 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[C:8]([O:11][CH3:12])([O:9][CH3:10])[CH2:7][CH2:6][NH:5][CH2:4]1.C(Cl)Cl.Cl[C:17]([O:19][CH2:20][CH3:21])=[O:18].C(N(CC)CC)C>>[CH3:1][O:2][CH:3]1[C:8]([O:11][CH3:12])([O:9][CH3:10])[CH2:7][CH2:6][N:5]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:4]1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
COC1CNCCC1(OC)OC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.098 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0.24 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with NaHCO3
CUSTOM
Type
CUSTOM
Details
The crude was obtained
CUSTOM
Type
CUSTOM
Details
by evaporating the organic layer

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1CN(CCC1(OC)OC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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